molecular formula C5H3BClF3O2S B6262362 [2-chloro-5-(trifluoromethyl)thiophen-3-yl]boronic acid CAS No. 2399426-48-1

[2-chloro-5-(trifluoromethyl)thiophen-3-yl]boronic acid

Cat. No.: B6262362
CAS No.: 2399426-48-1
M. Wt: 230.4
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Description

[2-chloro-5-(trifluoromethyl)thiophen-3-yl]boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a thiophene ring, which is further substituted with chloro and trifluoromethyl groups. The unique structural features of this compound make it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-chloro-5-(trifluoromethyl)thiophen-3-yl]boronic acid typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and high functional group tolerance . The general procedure involves the reaction of a halogenated thiophene derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. The reaction is usually carried out in an aqueous or organic solvent at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, the recycling of catalysts and solvents is often implemented to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

[2-chloro-5-(trifluoromethyl)thiophen-3-yl]boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.

    Solvents: Aqueous or organic solvents like ethanol, toluene, or dimethylformamide (DMF).

Major Products

The major products formed from these reactions include biaryl compounds, boronic esters, and substituted thiophenes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

[2-chloro-5-(trifluoromethyl)thiophen-3-yl]boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which [2-chloro-5-(trifluoromethyl)thiophen-3-yl]boronic acid exerts its effects is primarily through its ability to form stable covalent bonds with other molecules. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in various applications, such as enzyme inhibition and molecular recognition.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid with a phenyl group instead of a thiophene ring.

    Thiophene-2-boronic Acid: Similar structure but lacks the chloro and trifluoromethyl substituents.

    4-Chlorophenylboronic Acid: Contains a chloro group but lacks the thiophene and trifluoromethyl groups.

Uniqueness

The presence of both chloro and trifluoromethyl groups on the thiophene ring of [2-chloro-5-(trifluoromethyl)thiophen-3-yl]boronic acid imparts unique electronic properties, making it more reactive and versatile in various chemical reactions compared to its simpler counterparts .

Properties

CAS No.

2399426-48-1

Molecular Formula

C5H3BClF3O2S

Molecular Weight

230.4

Purity

95

Origin of Product

United States

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